证据维度一:6位乙酰基取代THIQ核心的已证成药相关性
四氢异喹啉-6-基核心已被用于构建多个高活性化合物,包括血浆激肽释放酶抑制剂(Ki = 25.1 nM)[1]、Wee1激酶抑制剂(IC50 = 10 nM)[2]、ULK1抑制剂(IC50 = 10 nM)[3],以及HIV-1整合酶抑制剂的关键中间体 [4]。这些数据表明6位乙酰基取代THIQ是一个经过验证的、能够导向高活性分子的特权骨架。
| Evidence Dimension | 基于6位THIQ核心构建的化合物的靶点抑制活性 |
|---|---|
| Target Compound Data | 本化合物为6位乙酰基取代THIQ,可作为合成砌块用于构建上述活性分子 |
| Comparator Or Baseline | 7位取代THIQ类似物在OX1受体上活性显著差异(6位Ke = 427 nM vs 7位Ke = 23.7 nM)[5] |
| Quantified Difference | 6位与7位的结构特异性差异可导致约18倍的活性差异 |
| Conditions | 细胞与生化水平的受体/酶活性测定 |
Why This Matters
本化合物提供了6位乙酰基取代的精确起点,避免因环位错误导致的功能活性丧失。
- [1] BindingDB Entry BDBM416797, Ki = 25.1 nM against Plasma Kallikrein. View Source
- [2] BindingDB Entry BDBM518541, IC50 = 10 nM against Wee1 Kinase. View Source
- [3] BindingDB Entry BDBM737769, IC50 = 10 nM against ULK1. View Source
- [4] Peraman, R., et al. (2022). RP-HPLC separation of interconvertible rotamers of a 5-tetrahydroisoquinolin-6-yl-pyridin-3-yl acetic acid derivative. Journal of Pharmaceutical and Biomedical Analysis. View Source
- [5] Perrey, D.A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709–5724. View Source
